![molecular formula C18H17N3O B5538080 N-[4-(dimethylamino)-1-naphthyl]isonicotinamide](/img/structure/B5538080.png)

N-[4-(dimethylamino)-1-naphthyl]isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

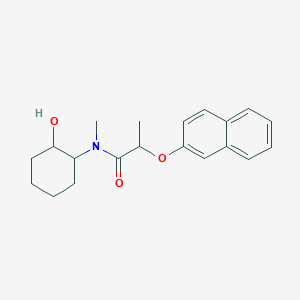

The synthesis of N-[4-(Dimethylamino)-1-naphthyl]isonicotinamide and related compounds involves the reaction of naphthalene derivatives with various amines and acids. A systematic study on homological dialkylated naphthalene diimides, which share structural features with the compound , shows the correlation between molecular structure and electronic properties, highlighting the synthesis of N-alkylated naphthalene diimides for organic electronics applications (Chlebosz et al., 2023).

Molecular Structure Analysis

The molecular structure of compounds similar to N-[4-(Dimethylamino)-1-naphthyl]isonicotinamide, such as naphthalimides, influences their interaction with DNA and other biological macromolecules. This interaction is key to their bioactivity, including anticancer properties, as highlighted by studies on naphthalimide derivatives (Tandon et al., 2017).

Chemical Reactions and Properties

Research on 1,2-naphthoquinone-4-sulfonic acid salts, which are structurally related to N-[4-(Dimethylamino)-1-naphthyl]isonicotinamide, showcases their utility in organic synthesis and as analytical derivatization reagents, further reflecting on the chemical reactivity and properties of naphthyl-based compounds (Ribeiro et al., 2022).

Scientific Research Applications

Alzheimer's Disease Research

Naphthalene derivatives have been utilized in the study of Alzheimer's disease. One study used a hydrophobic radiofluorinated derivative of 2-(1-[6-(dimethylamino)-2-naphthyl]ethylidene)malononitrile in conjunction with positron emission tomography (PET) to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This non-invasive technique is expected to facilitate the diagnostic assessment of Alzheimer's and assist in monitoring responses during experimental treatments (Shoghi-Jadid et al., 2002).

Chemical Synthesis and Structure

Research into the syntheses and structure-dependence of basicities of isomeric tetrakis(dimethylamino)naphthalenes has been conducted. The study found that the basicities of these isomers are strongly dependent on the mutual orientations of the dimethylamino substituents, with certain isomers acting as strong "proton sponges" (Staab et al., 2000).

Fluorescence Imaging

Naphthalene-based probes have been developed for high-resolution fluorescence imaging of zinc ions in HeLa cells and Arabidopsis, demonstrating the use of these compounds in biological imaging and metal ion detection (Lee et al., 2015).

Sensing of Saccharides

Naphthalene-based fluorescent boronic acid isomers have been synthesized for the ratiometric and off-on sensing of saccharides at physiological pH, highlighting the application of naphthalene derivatives in the development of chemical sensors (Gao et al., 2005).

Tautomerism Studies

The tautomeric reactions involving proton transfer in 1-(arylazo)-2-naphthols and their derivatives have been explored, contributing to our understanding of molecular structure and reactivity (Olivieri et al., 1989).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[4-(dimethylamino)naphthalen-1-yl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c1-21(2)17-8-7-16(14-5-3-4-6-15(14)17)20-18(22)13-9-11-19-12-10-13/h3-12H,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQKXNGFCVBYUAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Dimethylamino-naphthalen-1-yl)-isonicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-methylphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B5538023.png)

![3,9-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5538041.png)

![4-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}carbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5538062.png)

![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5538073.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide](/img/structure/B5538084.png)

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5538087.png)

![9-(1-phenyl-1H-tetrazol-5-yl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538088.png)

![1-[(4-chlorophenyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5538096.png)

![4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5538104.png)

![2-(2-iodo-4-methoxyphenoxy)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B5538105.png)